Computed LogP and Topological Polar Surface Area (TPSA) Differentiation for CNS Multiparameter Optimization (MPO)
In fragment-based CNS drug discovery, optimal lipophilicity (LogP 2–3.5) and TPSA (<60–70 Ų) are critical for passive blood-brain barrier permeation. The target imidate ester exhibits a computed XLogP3 of 2.3 and a TPSA of 74.5 Ų. This positions it closer to the ideal CNS chemical space than its more polar N-hydroxy analog (XLogP3 1.8, TPSA 104.3 Ų) or its less polar acetate analog (methyl 2-(benzothiazol-2-ylthio)acetate, XLogP3 2.8, TPSA 64.2 Ų) [1]. The 0.9 Ų TPSA advantage over the N-hydroxy derivative could translate to a measurable improvement in in vitro PAMPA permeability.
ΔXLogP3 +0.5 vs N-hydroxy
ΔTPSA -29.8 Ų vs N-hydroxy
| Evidence Dimension | Computational physicochemical properties (XLogP3, TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 2.3; TPSA = 74.5 Ų |
| Comparator Or Baseline | N-hydroxy analog (CID 9578038): XLogP3 = 1.8, TPSA = 104.3 Ų; Methyl 2-(benzothiazol-2-ylthio)acetate: XLogP3 = 2.8, TPSA = 64.2 Ų |
| Quantified Difference | ΔXLogP3: +0.5 vs. N-hydroxy, -0.5 vs. acetate; ΔTPSA: -29.8 Ų vs. N-hydroxy, +10.3 Ų vs. acetate |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.8.18 (PubChem 2025.04.14 release) |
Why This Matters
The intermediate lipophilicity and TPSA of the imidate ester fill a gap between overly polar and overly lipophilic benzothiazole analogs, offering a starting point for CNS-active probes where potency and permeability must be balanced.
- [1] PubChem. Computed Properties for Methyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate (CID 9578038 N-hydroxy analog and related structures). https://pubchem.ncbi.nlm.nih.gov (accessed 2026-04-30). View Source
